![molecular formula C20H18N2O5S2 B2732364 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide CAS No. 1421498-24-9](/img/structure/B2732364.png)

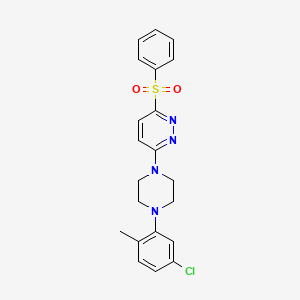

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves using 2,3-dihydroxybenzoic acid as the initial material . The process includes alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification . This route is said to encompass fewer side reactions, simplifies the synthetic and isolation process, and increases yield with higher purity, making it suitable for large-scale preparation .Scientific Research Applications

Antiproliferative Activity Against Cancer Cells

The study by Haridevamuthu et al. (2023) focused on hydroxyl-containing benzo[b]thiophene analogs and their selectivity towards laryngeal cancer cells, showing that these compounds possess antiproliferative activity. The presence of a hydroxyl group is crucial for anticancer activity, and these compounds can enhance antioxidant enzyme activity, reduce ROS production, and induce apoptosis in cancer cells. The potential for these compounds, including structures similar to N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide, to be combined with other drugs for effective chemotherapy highlights their significance in cancer research (Haridevamuthu et al., 2023).

Chemical Synthesis and Reactivity

The synthesis and characterization of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety, as reported by Gomha et al. (2016), demonstrate the compound's role in the development of potent anti-tumor agents. These compounds, showing promising activities against hepatocellular carcinoma cell lines, provide insight into the chemical versatility and potential therapeutic applications of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide and related structures (Gomha et al., 2016).

Tautomerization and Transmetalation Studies

Ruiz and Perandones (2009) discussed the metal-induced tautomerization of oxazole and thiazole molecules to heterocyclic carbenes, highlighting the chemical reactivity and transformation capabilities of these compounds. Although not directly mentioning N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide, this study illuminates the broader chemical context in which such compounds are explored for their reactivity and potential applications in synthesis and catalysis (Ruiz & Perandones, 2009).

Mechanism of Action

properties

IUPAC Name |

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5S2/c23-18(16-2-1-9-28-16)17-6-4-13(29-17)11-21-19(24)20(25)22-12-3-5-14-15(10-12)27-8-7-26-14/h1-6,9-10,18,23H,7-8,11H2,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAWGWGQMJXRTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC3=CC=C(S3)C(C4=CC=CS4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl ({(Z)-cyano[(4-methylphenyl)hydrazono]methyl}sulfonyl)acetate](/img/structure/B2732283.png)

![1,4-Dioxaspiro[4.4]nonan-7-ol](/img/structure/B2732285.png)

![methyl 6-chloro-3-{[3-(4H-1,2,4-triazol-3-yl)phenyl]sulfamoyl}pyridine-2-carboxylate](/img/structure/B2732289.png)

![(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2732295.png)

![2-Chloro-N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]propanamide](/img/structure/B2732297.png)

![1-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2732303.png)